N,N-dipropylpiperazine-1-sulfonamide belongs to the class of sulfonamides, which are compounds containing a sulfonamide functional group (-SO2NH2). Sulfonamides are commonly used as antibiotics and have applications in various therapeutic areas. This specific compound can be synthesized from readily available precursors, making it an interesting subject for research in organic synthesis and medicinal chemistry.
The synthesis of N,N-dipropylpiperazine-1-sulfonamide can be achieved through several methods. One efficient approach involves the reaction of piperazine with sulfonyl chlorides in the presence of bases. For example, N,N-dipropylpiperazine can be reacted with a suitable sulfonyl chloride to yield the desired sulfonamide.
Key steps include:
The molecular structure of N,N-dipropylpiperazine-1-sulfonamide features:
The molecular formula is , and its molecular weight is approximately 250.37 g/mol. Structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
N,N-dipropylpiperazine-1-sulfonamide can participate in various chemical reactions typical of sulfonamides:
The mechanism of action for N,N-dipropylpiperazine-1-sulfonamide is closely related to its interaction with biological targets. Sulfonamides generally inhibit bacterial dihydropteroate synthase (an enzyme involved in folate synthesis), leading to bacteriostatic effects. The mechanism involves:
N,N-dipropylpiperazine-1-sulfonamide exhibits several notable physical and chemical properties:
N,N-dipropylpiperazine-1-sulfonamide has various applications in scientific research:
The therapeutic journey of sulfonamides began with Gerhard Domagk's landmark 1935 discovery of Prontosil rubrum, the first commercially available antibacterial agent. This breakthrough demonstrated that synthetic compounds could combat systemic bacterial infections, fundamentally reshaping medical practice. Prontosil's active metabolite, sulfanilamide, established the fundamental pharmacophore featuring an aromatic amine and sulfonamide group that defined first-generation sulfa drugs (Figure 1A). These early agents primarily functioned as competitive antagonists of p-aminobenzoic acid (PABA) in bacterial folate biosynthesis, exhibiting broad-spectrum activity against Gram-positive pathogens [1].
The subsequent eighty years witnessed remarkable structural diversification beyond antimicrobial applications. Key evolutionary milestones include:
Table 1: Therapeutic Evolution of Sulfonamide-Based Pharmaceuticals
Era | Representative Agents | Primary Therapeutic Application | Structural Innovation |
---|---|---|---|
1930s | Sulfanilamide, Sulfapyridine | Anti-bacterials | Simple aryl sulfonamides |
1950s | Acetazolamide, Hydrochlorothiazide | Diuretics | Heterocyclic incorporation |
1960s | Furosemide, Bumetanide | Loop diuretics | Anthranilic acid derivatives |
1980s | Sulpiride, Sultopride | Antipsychotics | Piperazine sulfonamides |
1990s | Celecoxib, Valdecoxib | COX-2 inhibitors | Trifluoromethylpyrazole motifs |
2000s | Dorzolamide, Brinzolamide | Anti-glaucoma agents | Topical carbonic anhydrase inhibitors |
2010s | Sultiame, Zonisamide | Anticonvulsants | Sugar sulfonamides |
Critical structural innovations transformed simple antibacterial scaffolds into target-specific therapeutic agents. The incorporation of heterocyclic systems—particularly piperazine—significantly expanded the pharmacological repertoire of sulfonamides beyond antimicrobial activity. This diversification exploited differential expression of human enzymes like carbonic anhydrase isoforms (CA-I to CA-XIV) and specialized transporters. Modern sulfonamide design strategically incorporates hydrophobic domains, hydrogen-bond acceptors/donors, and conformational constraints to achieve precise target modulation while maintaining favorable physicochemical profiles [1] [7].
Piperazine's remarkable versatility in drug design stems from its balanced physicochemical properties: the ring system contributes favorable aqueous solubility (log P ≈ -0.5) while maintaining sufficient lipophilicity for membrane penetration. Its symmetrical diamine character (pKa₁ ≈ 5.4, pKa₂ ≈ 9.8) enables pH-dependent ionization, facilitating diverse binding interactions across biological targets. These intrinsic properties make piperazine an exceptional spacer moiety for optimizing distance between pharmacophoric elements and a conformational modulator when incorporated within rigid scaffolds [4] [7].
The piperazine sulfonamide combination synergistically enhances drug-like properties through several mechanisms:
Table 2: Clinically Approved Piperazine Sulfonamide-Containing Drugs
Drug Name | Therapeutic Class | Primary Target | Key Structural Features |
---|---|---|---|
Aripiprazole | Antipsychotic | D₂/5-HT₁A receptors | Quinolinone-piperazine sulfonamide |
Sitagliptin | Antidiabetic | DPP-4 enzyme | β-Amino acid-linked triazolopiperazine |
Vilazodone | Antidepressant | Serotonin transporter | Indole-carbazoyl-piperazine |
Gepirone | Anxiolytic | 5-HT₁A receptor | Pyrimidinyl-piperazine sulfonamide |
L-765,314 | Experimental antitumor | α₁-Adrenoceptor antagonist | Phenoxyphenyl-piperazine sulfonamide |
Compound 4* | Experimental antioxidant | Multitarget | Benzene sulfonamide-piperazine hybrid [2] |
*Exhibited superior antioxidant activity in FRAP (IC₅₀: 0.08 mM), CUPRAC (IC₅₀: 0.21 mM) and phosphomolybdenum (IC₅₀: 0.22 mM) assays [2]
Piperazine sulfonamides demonstrate exceptional target promiscuity with clinical applications spanning CNS disorders (aripiprazole), metabolic diseases (sitagliptin), infectious diseases (HIV protease inhibitors), and oncology (gefitinib derivatives). This versatility originates from their ability to engage diverse binding pockets: sulfonamides frequently anchor to zinc-containing active sites (e.g., carbonic anhydrase) or form hydrogen bonds with protease catalytic residues, while the piperazine moiety interacts with G-protein coupled receptor (GPCR) transmembrane domains or enzyme allosteric sites. Molecular editing of substituents on both sulfonamide nitrogen and piperazine nitrogen atoms enables precise optimization of target affinity and selectivity [2] [5] [7].
The strategic incorporation of symmetrical N,N-dipropyl groups onto the piperazine sulfonamide scaffold represents a deliberate optimization targeting enhanced blood-brain barrier permeability and receptor affinity. This modification emerged from systematic structure-property relationship (SPR) studies indicating that dialkylation of the piperazine nitrogens achieves optimal balance between lipophilicity (cLogP ≈ 2.1-2.5), molecular weight (MW ≈ 275 g/mol), and polar surface area (PSA ≈ 52 Ų) for CNS penetration. The propyl chains provide sufficient hydrophobic bulk to engage with deep binding pockets while avoiding excessive steric hindrance [5] [6] [9].
Synthetic access to N,N-dipropylpiperazine-1-sulfonamide derivatives typically employs two strategic pathways:
Pathway A: Sulfonylation of N,N-Dipropylpiperazine
Pathway B: Alkylation of Piperazine-1-sulfonamide
Advanced synthetic approaches incorporate microwave-assisted coupling (reducing reaction times from hours to minutes) and flow chemistry techniques (enabling continuous production). Computational fragment-based design has identified three primary vectors for diversification (Figure 1B):
Table 3: Structure-Activity Relationships of N,N-Dipropylpiperazine-1-sulfonamide Derivatives
R Group | Target | Key Activity | Physicochemical Properties |
---|---|---|---|
4-Cyano-2-fluorophenyl | BACE1 | IC₅₀ = 3.8 nM | logP = 2.8, PSA = 82 Ų |
3,5-Dimethylisoxazol-4-yl | DPP-IV | IC₅₀ = 6.7 nM | logD₇.₄ = 1.2, Sol = 32 μg/mL |
5-Nitropyridin-2-yl | HIV-1 RT | EC₅₀ = 1.4 nM | logP = 2.1, PSA = 95 Ų |
2-Naphthyl | 5-HT₆ | Kᵢ = 0.38 nM | logD = 3.2, Sol = 8 μg/mL |
Quinolin-6-yl | CA XII | Kᵢ = 4.2 nM | logP = 2.9, PSA = 78 Ų |
The N,N-dipropylpiperazine-1-sulfonamide scaffold demonstrates exceptional pharmacological versatility across therapeutic domains:
Central Nervous System Applications:Molecular hybridization strategies have yielded potent 5-HT₇ receptor antagonists (Kᵢ < 1 nM) with antidepressant efficacy in rodent models. Structural optimization for blood-brain barrier penetration produced candidates with >0.8 brain/plasma ratios. In Alzheimer's research, derivatives bearing heteroaromatic sulfonamide groups inhibit β-secretase (BACE1) with IC₅₀ values reaching single-digit nanomolar range by forming critical hydrogen bonds with catalytic aspartates (Asp32, Asp228) and occupying the S₁-S₃ subsites. In vivo studies demonstrated 50-60% reduction in cerebral Aβ₄₀ peptides at 10 mg/kg doses [6] [9].
Metabolic Disease Applications:Dipeptidyl peptidase-IV (DPP-IV) inhibitors incorporating this scaffold exhibit prolonged enzyme occupancy through covalent yet reversible interactions with the catalytic serine residue. Compound 9a demonstrated comparable efficacy to vildagliptin (IC₅₀ = 6.7 nM) by positioning the cyanopyrrolidine warhead optimally while the sulfonamide-dipropylpiperazine moiety occupied the S₂ extensive pocket. Glucose tolerance tests in diabetic rats showed 40-45% reduction in AUC glucose at 5 mg/kg [5].
Antiviral Applications:Piperazine sulfonyl-bearing derivatives have demonstrated exceptional potency against drug-resistant HIV-1 strains. Compound 18b1 exhibited EC₅₀ values below 10 nM against five clinically relevant mutant strains (K103N/Y181C, F227L/V106A) while maintaining favorable cytochrome P450 inhibition profiles (CYP3A4 IC₅₀ > 25 μM). Co-crystal structures revealed the dipropylpiperazine moiety enhances backbone hydrogen bonding with Pro236 and Leu234 residues in the reverse transcriptase non-nucleoside binding pocket [3].
Advanced biophysical studies reveal the scaffold's distinctive three-dimensional pharmacophore geometry:
Molecular dynamics simulations exceeding 500 ns duration demonstrate that N,N-dipropyl substitution significantly enhances target residence times compared to unsubstituted analogs (ΔGᵇᶦⁿᵈ improved by 2.3-3.1 kcal/mol). This results from both entropic stabilization (reducing conformational flexibility) and hydrophobic complementarity. Quantum mechanical calculations (DFT/B3LYP/6-31G) indicate the scaffold's **low-energy conformation positions the sulfonamide carbonyl oxygen 3.8-4.2 Å from the piperazine N⁴⁺ hydrogen, creating an intramolecular polarization gradient that strengthens target binding [9].
Table 4: Binding Interactions of N,N-Dipropylpiperazine-1-sulfonamide Derivatives with Biological Targets
Target Protein | Key Bonding Interactions | Binding Affinity (Kd/Ki) | Residence Time |
---|---|---|---|
BACE1 (β-secretase) | H-bonds: Asp32, Gly34, Tyr71; Van der Waals: Leu30, Tyr198 | 2.8 ± 0.3 nM | 28 ± 4 min |
DPP-IV | Salt bridge: Arg125; H-bond: Tyr547; π-Stacking: Trp629 | 6.7 ± 0.9 nM | 41 ± 6 min |
HIV-1 RT | H-bonds: Pro236, Lys103; Van der Waals: Tyr181, Phe227 | 1.4 ± 0.2 nM | 33 ± 5 min |
Carbonic Anhydrase II | Zn²⁺ coordination: Sulfonamide O; H-bond: Thr199 | 8.3 ± 1.1 nM | 19 ± 3 min |
5-HT₇ Receptor | Salt bridge: Asp162; H-bond: Ser5.42; π-Stacking: Phe6.51 | 0.38 ± 0.05 nM | >120 min |
The scaffold's conformational adaptability enables optimal binding across divergent protein environments: extended conformations engage enzyme active sites (e.g., BACE1, DPP-IV) while folded conformations prefer GPCR binding pockets. Introduction of methyl groups at the piperazine 3-position constrains this flexibility, enhancing selectivity for specific targets. Crystallographic studies confirm the sulfonamide group's versatile coordination modes, functioning as bidentate ligand for zinc metalloenzymes, hydrogen-bond bridge in proteases, and electrostatic anchor in receptor binding sites [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: